molecular formula C10H14FN B13297372 2-fluoro-4-methyl-N-(propan-2-yl)aniline

2-fluoro-4-methyl-N-(propan-2-yl)aniline

Cat. No.: B13297372
M. Wt: 167.22 g/mol
InChI Key: JFVSDNVMPKNEDX-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring along with a methyl group and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-fluoro-4-methyl-N-(propan-2-yl)aniline involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Fluoro-4-methyl-N-(propan-2-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored as a precursor for the synthesis of pharmaceutical intermediates and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that may exert biological effects. The compound’s nephrotoxic effect is attributed to its 4-hydroxylation and subsequent p-benzoquinonimine formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-N-(propan-2-yl)aniline is unique due to the presence of both a fluorine atom and an isopropyl group on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-fluoro-4-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3

InChI Key

JFVSDNVMPKNEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)F

Origin of Product

United States

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